Lamotrigine isethionate is a water-soluble salt of the antiepileptic drug lamotrigine, which belongs to the phenyltriazine class. This compound is primarily utilized in the management of epilepsy and as a mood stabilizer in bipolar disorder. The molecular formula for lamotrigine isethionate is C₉H₇Cl₂N₅·C₂H₅O₄S, indicating its composition includes both the lamotrigine base and isethionic acid. The isethionate form enhances the solubility of lamotrigine, making it suitable for parenteral administration and improving its pharmacokinetic properties .
The synthesis of lamotrigine isethionate involves several key steps:
The synthesis may also involve using alternative methods such as eluting a solution of a different lamotrigine salt through an ion-exchange resin containing isethionate ions. This method allows for flexibility in the starting materials used in the synthesis .
The molecular structure of lamotrigine isethionate consists of a lamotrigine moiety combined with an isethionate group. The structural formula can be represented as follows:
The melting point of lamotrigine isethionate ranges from 242°C to 243°C, indicating its stability and purity upon crystallization . The compound exhibits significant solubility in water, which enhances its bioavailability when administered.
Lamotrigine can undergo various chemical reactions during its synthesis:
The reaction conditions are typically mild, allowing for effective synthesis without extensive heat or pressure requirements. The use of water as a solvent facilitates the formation of the desired salt form.
Lamotrigine exerts its pharmacological effects primarily by blocking voltage-gated sodium channels, which stabilizes neuronal membranes and prevents excessive neuronal firing. This mechanism reduces glutamate release, contributing to its anticonvulsant properties.
Clinical studies have shown that lamotrigine effectively reduces seizure frequency in patients with epilepsy and stabilizes mood in individuals with bipolar disorder. Its mechanism involves modulation of neurotransmitter release and inhibition of excitatory synaptic transmission .
Lamotrigine isethionate serves several important roles in medicine:
Lamotrigine isethionate (chemical name: 6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5-diamine isethionate) is an ionic complex formed through proton transfer between the weakly basic triazine nitrogen of lamotrigine and the sulfonic acid group of isethionic acid (2-hydroxyethanesulfonic acid). Its molecular formula is C₉H₇Cl₂N₅·C₂H₆O₄S, yielding a molecular weight of 382.22 g/mol [1] [7]. The structure comprises a dichlorophenyl-triazine moiety (lamotrigine base) and a hydroxyethylsulfonate counterion (isethionate), connected via ionic bonding.
Key structural features include:
Table 1: Physicochemical Properties of Lamotrigine Isethionate
Property | Specification | Source |
---|---|---|
Molecular Weight | 382.22 g/mol | [4] [7] |
Purity | ≥98% (HPLC) | [6] [7] |
CAS Registry Number | 113170-86-8 | [4] [7] |
InChI Key | CJIDZLNMKONKAD-UHFFFAOYSA-N | [6] |
SMILES Notation | NC(N=N₁)=NC(N)=C₁C₂=CC=CC(Cl)=C₂Cl.OCCS(O)(=O)=O | [7] |
Crystalline analysis reveals a white to beige powder that remains stable when stored desiccated at room temperature. Its solubility profile dramatically differs from lamotrigine free base:
Lamotrigine isethionate emerged from pharmaceutical development programs addressing lamotrigine’s formulation challenges. The foundational patent US5925755A (filed 1997) established synthetic routes for lamotrigine derivatives, though it specifically focused on the free base form [2] [5]. Salt formation strategies were subsequently explored to improve bioavailability, culminating in specialized patents covering isethionate and other pharmaceutically acceptable salts.
The commercialization pathway involves licensing agreements with GlaxoSmithKline, which holds proprietary rights to therapeutic applications. Research usage is permitted under specific licensing frameworks, as noted by Tocris Bioscience: "Sold for research purposes under agreement from GlaxoSmithKline" [4] [6]. This patent landscape restricts commercial manufacturing but facilitates non-clinical research with the compound.
Table 2: Key Milestones in Lamotrigine Isethionate Development
Year | Development | Reference |
---|---|---|
1991 | Lamotrigine free base first marketed (Ireland) | [8] |
1994 | FDA approval of lamotrigine (US) | [8] |
1997 | Patent US5925755A (lamotrigine synthesis methods) | [2] [5] |
Early 2000s | Isethionate salt formulation development | [4] |
2018 | Research applications in neurochemistry studies | [6] |
The isethionate salt modification fundamentally alters lamotrigine’s biopharmaceutical properties while preserving its pharmacological activity. Three key advantages distinguish it from the free base:
Table 3: Comparative Properties of Lamotrigine vs. Its Isethionate Salt
Property | Lamotrigine Free Base | Lamotrigine Isethionate | Advantage Impact |
---|---|---|---|
Molecular Weight | 256.09 g/mol | 382.22 g/mol | Higher mass for salt form |
Water Solubility | <1 mM | 100 mM | 100-fold increase |
Bioavailability | 73% (IR), 92% (XR) | Expected equivalent | Formulation flexibility |
Research Applications | Limited by solubility | Broad aqueous solution use | Enhanced mechanistic studies |
The salt formation does not alter lamotrigine’s core mechanism as an inhibitor of presynaptic voltage-sensitive sodium and calcium channels, which suppresses glutamate release and stabilizes neuronal membranes. However, the pharmacokinetic improvements facilitate more consistent exposure profiles and enable novel delivery systems impossible with the native compound [3] [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7